4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-one
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Overview
Description
4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine: (4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-one) is a heterocyclic compound with the molecular formula C5H5N5O and a molecular weight of 151.13 g/mol . This compound is known for its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-3-cyano-5-hydroxy-1H-pyrazole with formamide, followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine ring.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolo[3,4-d]pyrimidin-6-one, while substitution reactions can introduce various functional groups at the amino or hydroxyl positions.
Scientific Research Applications
4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways and processes .
Comparison with Similar Compounds
- 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol
- 4-Amino-2H-pyrazolo[3,4-d]pyrimidin-6-ol
- 4-Amino-1H-pyrazolo[4,3-e]pyrimidin-6-ol
Uniqueness: 4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups on the pyrazolo[3,4-d]pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-2-1-7-10-4(2)9-5(11)8-3/h1H,(H4,6,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQYLKORCCNJTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=O)N=C2NN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC(=O)N=C2NN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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